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Compound of Interest

Compound Name:

Methyl 2-((tert-

butoxycarbonyl)amino)-3-

iodopropanoate

Cat. No.: B1353052 Get Quote

An In-Depth Technical Guide to Boc-3-iodo-Ala-OMe: Properties, Synthesis, and Applications

Introduction
N-Boc-3-iodo-alanine methyl ester, commonly referred to as Boc-3-iodo-Ala-OMe, is a pivotal

synthetic building block in medicinal chemistry and drug development. As a derivative of the

amino acid alanine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amine and

a methyl ester on the carboxyl group. The presence of an iodine atom at the β-position makes

it a versatile substrate for carbon-carbon bond-forming reactions, enabling the synthesis of a

wide array of non-natural amino acids. This guide provides a comprehensive overview of its

chemical and physical properties, synthesis, and significant applications, particularly in the

development of novel therapeutics.

Chemical Identification and Physical Properties
Boc-3-iodo-Ala-OMe exists as L- and D-isomers, as well as a racemic mixture. It is crucial to

use the correct stereoisomer for specific biological applications.

Table 1: Chemical Identifiers for Boc-3-iodo-Ala-OMe Isomers
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Isomer
L-form (Boc-3-iodo-
L-Ala-OMe)

D-form (Boc-3-
iodo-D-Ala-OMe)

DL-form (Racemic)

CAS Number
93267-04-0[1][2][3][4]

[5]

170848-34-7[4][6][7]

[8][9][10][11]

889670-02-4[3][12]

[13][14][15][16]

Synonyms

N-Boc-3-iodo-L-

alanine methyl ester,

Boc-Ala(3-I)-OMe[1]

[3]

N-(tert-

Butoxycarbonyl)-3-

iodo-D-alanine methyl

ester, Boc-β-iodo-D-

Ala-OMe[6][8]

N-Boc-3-iodo-DL-

alanine methyl

ester[3][13]

Table 2: Physical and Chemical Properties of Boc-3-iodo-Ala-OMe

Property L-form D-form General

Molecular Formula C₉H₁₆INO₄[1][2] C₉H₁₆INO₄[8] C₉H₁₆INO₄[12]

Molecular Weight 329.1 g/mol [1]
329.13 g/mol [6][7][9]

[10]
329.13 g/mol [12]

Appearance
White to yellow

powder/crystal[2][3]

White to light yellow

solid[7][8][9]
-

Melting Point 49-53 °C[2][3] 55-61 °C[4][8][9][10] -

Optical Rotation
[α]²⁰/D: -3.0° to -5.0°

(c=2 in Methanol)[2][3]

[α]²⁰/D: -43 ± 2° (c=1

in CHCl₃)[8]
-

Solubility - -
Soluble in water and

1% acetic acid[17]

Storage
Refrigerated (0-10°C)

[3]
2-8°C[4][6][7][9][10]

Store in freezer, under

-20°C[16]

Experimental Protocols
Synthesis of Boc-3-iodo-Ala-OMe
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A common method for synthesizing Boc-3-iodo-Ala-OMe is from the readily available N-Boc-L-

serine methyl ester. The hydroxyl group of serine is converted into a better leaving group,

which is then displaced by iodide.

Method 1: From N-Boc-L-serine methyl ester via a tosylate intermediate[18]

Tosylation: N-(tert-butoxycarbonyl)-L-serine methyl ester is reacted with p-toluenesulfonyl

chloride (TsCl) in the presence of triethylamine (Et₃N) and a catalytic amount of 4-

dimethylaminopyridine (4-DMAP) in dichloromethane (CH₂Cl₂) at 0°C. This converts the

hydroxyl group into a tosylate.

Iodide Displacement: The resulting N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine

methyl ester is dissolved in acetone. Sodium iodide (NaI) is added, and the mixture is stirred

at room temperature. The tosylate group undergoes Sₙ2 displacement by the iodide ion to

yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.

Purification: The product is purified by crystallization from petroleum ether to yield white to

pale yellow crystals.

Synthesis of Boc-3-iodo-Ala-OMe

N-Boc-L-serine methyl ester

N-Boc-O-tosyl-L-serine methyl ester

  TsCl, Et3N, DMAP
in CH2Cl2

Boc-3-iodo-L-Ala-OMe

  NaI in Acetone

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.tandfonline.com/doi/full/10.2147/DDDT.S127405
https://www.benchchem.com/product/b1353052?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Boc-3-iodo-Ala-OMe from N-Boc-L-serine methyl ester.

Application in Negishi Cross-Coupling Reactions
Boc-3-iodo-Ala-OMe is a key precursor for synthesizing complex, non-natural amino acids via

palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.[4][19] This

reaction is instrumental in creating derivatives like 2',6'-dimethyl-L-tyrosine, a component of

potent synthetic opioid ligands.[4][11]

General Protocol for Microwave-Assisted Negishi Coupling:[4][5]

Organozinc Reagent Formation: The iodoalanine derivative is first converted into an

organozinc reagent. This is typically achieved by reacting Boc-3-iodo-Ala-OMe with zinc

dust.

Coupling Reaction: The freshly prepared organozinc reagent is then coupled with an aryl

halide (e.g., 4-iodo-m-xylene to form the dimethyl-tyrosine backbone) in the presence of a

palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos).

Microwave Irradiation: The reaction is often carried out in a microwave reactor to significantly

reduce reaction times and improve yields.

Workup and Purification: After the reaction is complete, the mixture is worked up and the

desired product is purified using column chromatography.
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Negishi Coupling Workflow

Boc-3-iodo-Ala-OMe

Organozinc Reagent

  Zinc

Unnatural Amino Acid
(e.g., Boc-Dmt-OMe)

  Pd Catalyst, Ligand,
Microwave

Aryl Halide (Ar-X)

Click to download full resolution via product page

Workflow for synthesizing unnatural amino acids via Negishi coupling.

Boc Group Deprotection
The Boc protecting group is acid-labile and can be readily removed to liberate the free amine

for subsequent peptide coupling or other modifications.

Standard Boc Deprotection Protocol:[20]

Reaction Setup: The Boc-protected amino acid ester is dissolved in a suitable solvent such

as dioxane, ethyl acetate, or dichloromethane.

Acid Treatment: A strong acid, typically trifluoroacetic acid (TFA) or a 4M solution of

hydrogen chloride (HCl) in dioxane, is added to the solution.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer

chromatography (TLC) until all the starting material is consumed (usually 1-2 hours).
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Isolation: The solvent and excess acid are removed under reduced pressure. The resulting

amine salt is often precipitated by adding a non-polar solvent like cold diethyl ether, then

collected by filtration and dried.

Applications in Drug Development
Boc-3-iodo-Ala-OMe is a valuable intermediate in the synthesis of pharmacologically active

molecules. Its ability to participate in cross-coupling reactions allows for the introduction of

diverse side chains, leading to novel amino acid structures that can enhance the potency,

selectivity, and pharmacokinetic properties of drug candidates.[8][13]

Synthesis of Opioid Ligands
One of the most significant applications is in the synthesis of 2',6'-dimethyl-L-tyrosine (Dmt).

Opioid peptides containing Dmt at the N-terminus often exhibit enhanced potency and

selectivity for opioid receptors (mu, delta, and kappa).[5][11] These receptors are G-protein-

coupled receptors (GPCRs) that mediate the analgesic and other effects of opioids.

Opioid Receptor Signaling Pathway
The activation of opioid receptors by an agonist initiates a cascade of intracellular events. This

signaling is central to the therapeutic effects of opioids.

Agonist Binding: An opioid agonist binds to the receptor.

G-Protein Activation: The receptor-agonist complex activates an associated inhibitory G-

protein (Gᵢ/G₀), causing the dissociation of its Gα and Gβγ subunits.[12][17]

Downstream Effects:

The Gα subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular

concentration of cyclic AMP (cAMP).[10][17]

The Gβγ subunit inhibits voltage-gated calcium channels (reducing neurotransmitter

release) and activates G-protein-coupled inwardly-rectifying potassium channels

(hyperpolarizing the neuron).[9][10][17]
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Signal Modulation: The pathway can also involve other effectors like the MAP kinase

pathway.[12]

Opioid Receptor Signaling
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Simplified opioid receptor signaling pathway.

Intermediate for Eluxadoline
Boc-3-iodo-Ala-OMe is also an intermediate in the synthesis of Eluxadoline.[5] Eluxadoline

(Viberzi) is a medication used to treat diarrhea-predominant irritable bowel syndrome (IBS-D).

[1][18] It has a unique mechanism of action, acting as an agonist at mu (µ) and kappa (κ) opioid

receptors while simultaneously acting as an antagonist at the delta (δ) opioid receptor.[1][2][6]

[8][18] This mixed-activity profile allows it to reduce abdominal pain and diarrhea with a lower

risk of constipation compared to conventional opioids.[2][6]
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Eluxadoline Mechanism of Action in the Gut

Eluxadoline
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Eluxadoline's mixed agonist/antagonist activity on opioid receptors.

Conclusion
N-Boc-3-iodo-alanine methyl ester is a highly valuable and versatile reagent for organic

synthesis and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions

provides an efficient route to novel and synthetically challenging amino acids. These products

serve as critical components in the development of advanced therapeutics, from potent opioid

ligands to targeted treatments for gastrointestinal disorders, underscoring the importance of

Boc-3-iodo-Ala-OMe in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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